

(4-Fluoroanilino)urea chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Fluoroanilino)urea

Cat. No.: B090897

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **(4-Fluoroanilino)urea**

This technical guide provides a comprehensive overview of the core chemical properties, synthesis protocols, and applications of **(4-Fluoroanilino)urea**, also known as 1-(4-fluorophenyl)urea. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, experimental methodologies, and logical workflows to facilitate its use in research and development.

Core Chemical and Physical Properties

(4-Fluoroanilino)urea is a versatile organofluorine compound widely utilized as a building block in medicinal chemistry and agrochemical development.[1][2] The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties, stability, and biological activity, making it a valuable intermediate in the synthesis of bioactive molecules.[1][2][3]

Data Presentation: Physicochemical Properties

The quantitative properties of **(4-Fluoroanilino)urea** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	659-30-3	[1]
Molecular Formula	C ₇ H ₇ FN ₂ O	[1]
Molecular Weight	154.14 g/mol	[1]
IUPAC Name	(4-fluorophenyl)urea	[4]
Appearance	White to almost white powder or crystal	[1] [5]
Melting Point	178 - 182 °C	[1]
Solubility	Slightly soluble in water. Soluble in organic solvents like DMSO, methanol, and ethanol.	[5] [6]
pKa	13.98 ± 0.70 (Predicted)	[5]
PubChem CID	12612	[1]
SMILES	NC(=O)NC1=CC=C(F)C=C1	[4]

Experimental Protocols

The synthesis of urea derivatives is a cornerstone of medicinal chemistry. Below is a detailed methodology for the synthesis of unsymmetrical ureas, a class of compounds to which **(4-Fluoroanilino)urea** derivatives belong, utilizing a modern, metal-free approach.

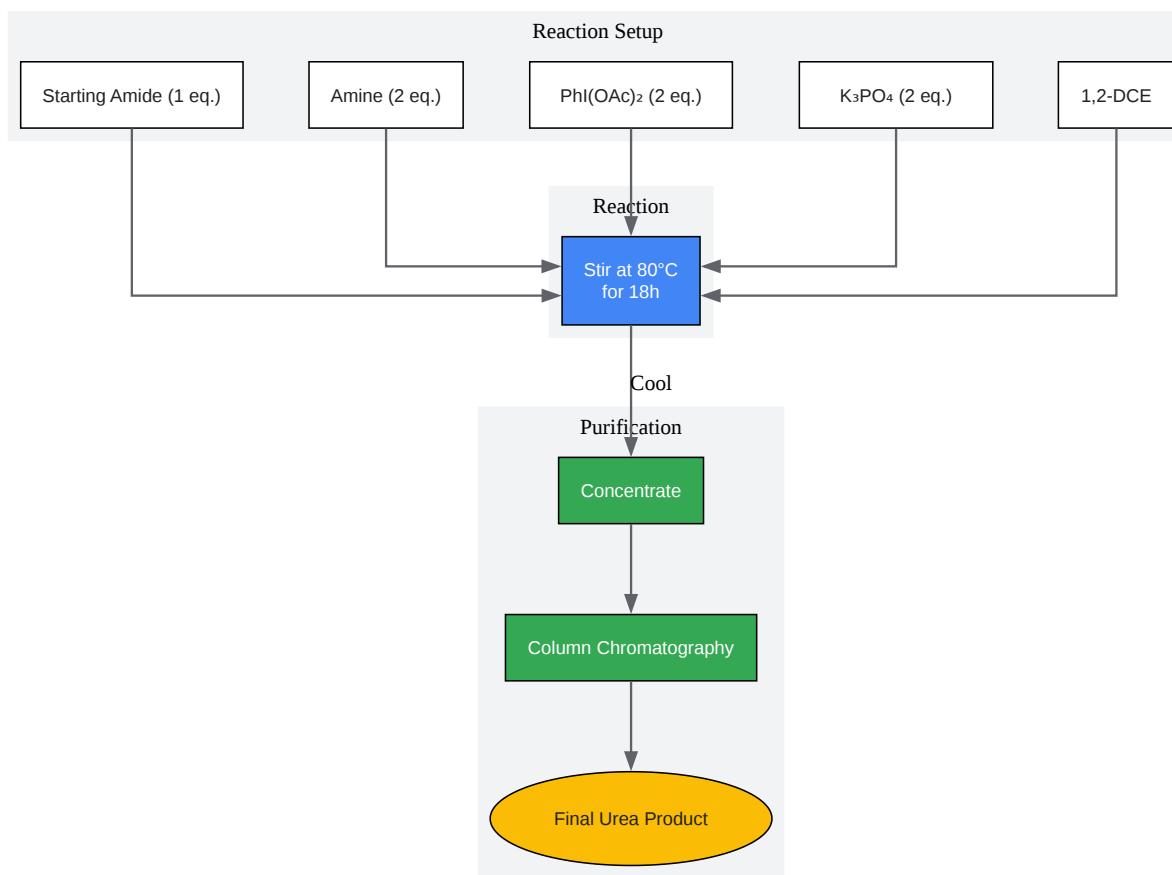
Synthesis of Unsymmetrical Ureas via Hypervalent Iodine Mediation

This protocol describes a novel approach for synthesizing unsymmetrical ureas by coupling amides and amines using a hypervalent iodine reagent, PhI(OAc)₂, as a mediator. This method avoids the need for metal catalysts and high temperatures.[\[7\]](#)

Materials:

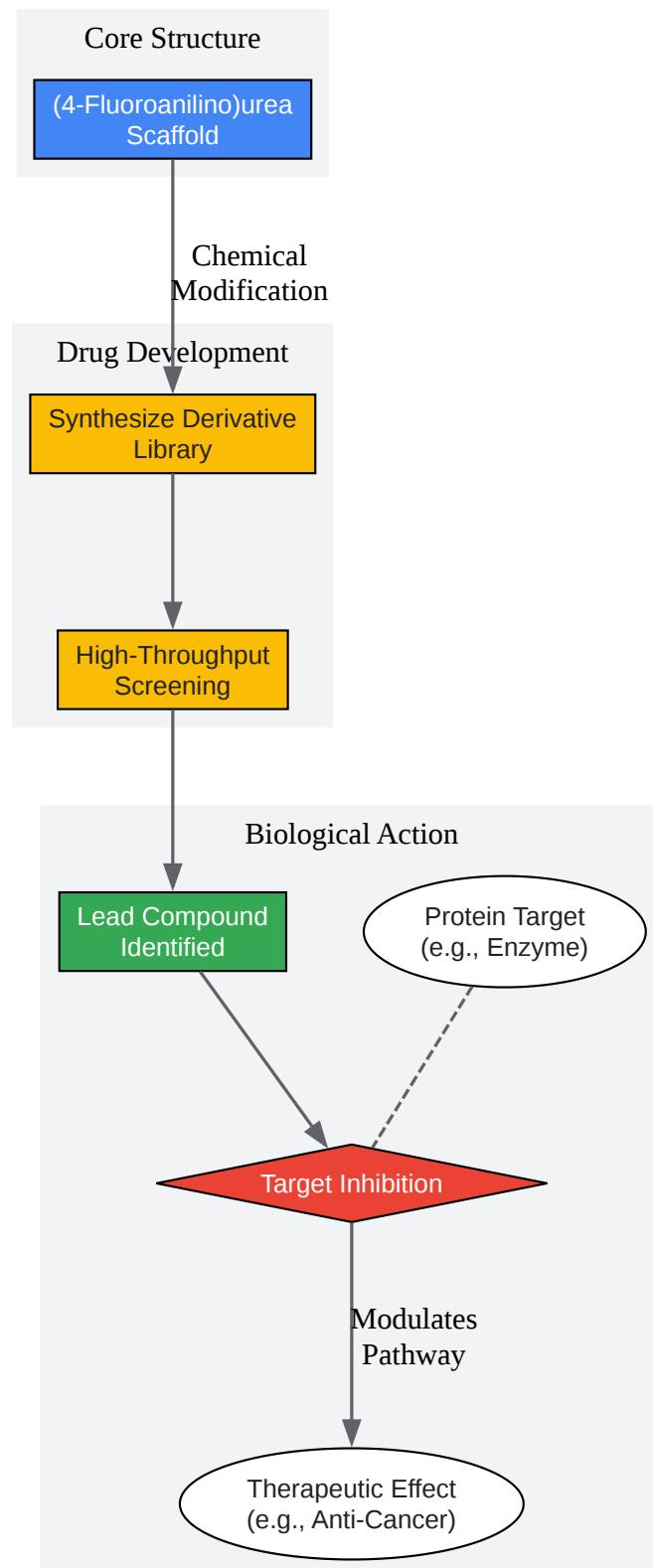
- Starting Amide (e.g., a primary amide)

- Amine (e.g., 4-fluoroaniline, to create a derivative)
- Phenyliodine Diacetate (PhI(OAc)_2)
- Potassium Phosphate (K_3PO_4)
- 1,2-Dichloroethane (1,2-DCE)
- Petroleum Ether
- Acetone
- Standard laboratory glassware and magnetic stirrer
- Column chromatography setup (Silica gel)


Procedure:

- To a reaction vial, add the starting amide (1.0 equivalent), the desired amine (2.0 equivalents), PhI(OAc)_2 (2.0 equivalents), and K_3PO_4 (2.0 equivalents).^[7]
- Add 1,2-DCE as the solvent (e.g., 2 mL for a ~0.37 mmol scale reaction).^[7]
- Seal the vial and place it in a preheated oil bath at 80 °C.^[7]
- Stir the reaction mixture for 18 hours.^[7]
- After cooling to room temperature, concentrate the reaction mixture to remove the solvent.
- Purify the crude product using column chromatography on silica gel. A typical eluent system is a mixture of petroleum ether and acetone (e.g., 85/15 v/v).^[7]
- Collect the fractions containing the desired unsymmetrical urea product and concentrate them to yield the final compound.

This method offers a practical route for creating a diverse library of urea derivatives for screening and development.^[7]


Visualizations: Workflows and Logical Pathways

The following diagrams, created using Graphviz, illustrate key processes related to the synthesis and application of **(4-Fluoroanilino)urea**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of unsymmetrical ureas.

[Click to download full resolution via product page](#)

Caption: Logical pathway for **(4-Fluoroanilino)urea** in drug discovery.

Applications in Research and Development

The unique chemical properties imparted by the fluorine atom make **(4-Fluoroanilino)urea** and its derivatives valuable in several fields.

- **Pharmaceutical Development:** This compound is a key intermediate in synthesizing pharmaceuticals, especially anti-cancer and anti-inflammatory agents.[1][2] The urea moiety is crucial for forming stable hydrogen bonds with protein targets, which is essential for biological activity and selectivity.[8] Derivatives have shown promise in inhibiting enzymes and modulating biological pathways.[1][9]
- **Agrochemical Chemistry:** It is used in formulating herbicides and pesticides. The fluorine atom enhances the stability and efficacy of these agrochemicals, providing effective weed control.[1][2]
- **Material Science:** **(4-Fluoroanilino)urea** is incorporated into polymers and resins to improve thermal stability and mechanical strength in composite materials.[1]
- **Biochemical Research:** Researchers use this compound in studies involving enzyme inhibition and receptor binding to better understand various biological processes and disease mechanisms.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cymitquimica.com [cymitquimica.com]

- 4. (4-Fluorophenyl)urea 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 4-FLUOROPHENYLUREA CAS#: 659-30-3 [m.chemicalbook.com]
- 6. Buy 1-(2-Bromo-4-fluoroanilino)-3-(3,3,3-trifluoropropoxy)urea [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(4-Fluoroanilino)urea chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b090897#4-fluoroanilino-urea-chemical-properties\]](https://www.benchchem.com/product/b090897#4-fluoroanilino-urea-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com